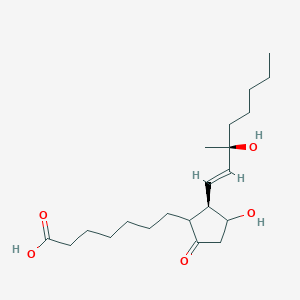
15(S)-15-methyl Prostaglandin E1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15(S)-15-methyl Prostaglandin E1 is a synthetic analog of Prostaglandin E1, a naturally occurring prostaglandin. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is known for its potent vasodilatory properties, making it useful in various medical applications, particularly in the treatment of erectile dysfunction and peripheral vascular diseases .
Preparation Methods
The synthesis of 15(S)-15-methyl Prostaglandin E1 typically involves the Corey lactone method, which is a well-established route for the synthesis of prostaglandins. The key intermediate in this synthesis is the Corey lactone, from which the omega and alpha side chains of prostaglandins can be constructed . The process involves several steps, including the formation of a lactone ring, followed by the addition of side chains through various chemical reactions such as Wittig reactions and nickel-catalyzed cross-couplings . Industrial production methods often involve optimizing these steps to achieve high yields and purity.
Chemical Reactions Analysis
15(S)-15-methyl Prostaglandin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
15(S)-15-methyl Prostaglandin E1 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of prostaglandins . In biology, it is used to investigate the role of prostaglandins in various physiological processes, such as inflammation and vasodilation . In medicine, it is used therapeutically to treat conditions like erectile dysfunction and peripheral vascular diseases due to its potent vasodilatory effects . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 15(S)-15-methyl Prostaglandin E1 involves its interaction with specific prostaglandin receptors on the surface of target cells. Upon binding to these receptors, it activates intracellular signaling pathways that lead to the relaxation of smooth muscle cells, resulting in vasodilation . This effect is mediated through the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways, which ultimately lead to the relaxation of vascular smooth muscle . Additionally, this compound inhibits platelet aggregation, further contributing to its therapeutic effects .
Comparison with Similar Compounds
15(S)-15-methyl Prostaglandin E1 is similar to other prostaglandins such as Prostaglandin E2 and Prostaglandin F2α. it has unique properties that make it particularly useful in certain medical applications. For example, while Prostaglandin E2 is primarily involved in inflammation and pain regulation, this compound is more effective in promoting vasodilation and inhibiting platelet aggregation . Other similar compounds include alprostadil, which is another synthetic analog of Prostaglandin E1 used for similar therapeutic purposes .
Properties
IUPAC Name |
7-[(2R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16?,17-,19?,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNFCPCBKCERJP-FVGPFBTLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
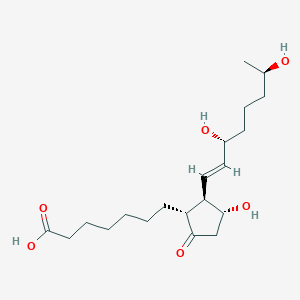
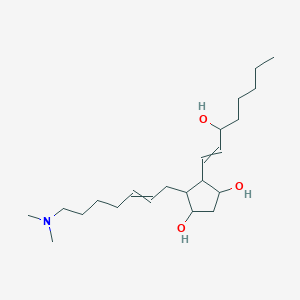
![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)

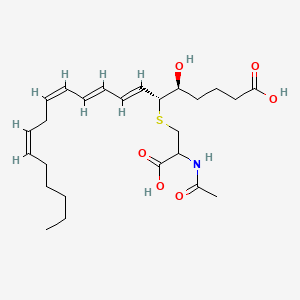
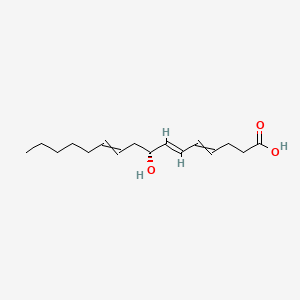
![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10767936.png)
![7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767942.png)
![(E)-7-[3-[(E)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10767944.png)

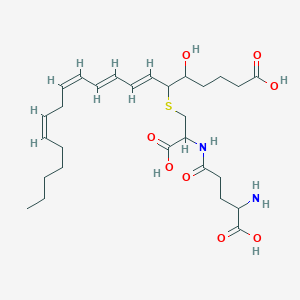
![(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B10767970.png)
![methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767978.png)
![(Z)-7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767980.png)
